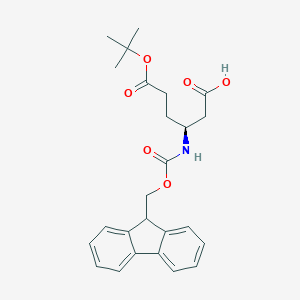

Fmoc-beta-Hoglu(Otbu)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-beta-Hoglu(Otbu)-OH, also known as 9-fluorenylmethyloxycarbonyl-beta-hydroxyglutamic acid tert-butyl ester, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a protecting group for the amino function, while the tert-butyl ester protects the carboxyl function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-Hoglu(Otbu)-OH typically involves the following steps:

Protection of the Carboxyl Group: The carboxyl group of beta-hydroxyglutamic acid is protected using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Protection of the Amino Group: The amino group is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

The reaction conditions generally involve:

- Solvents like dichloromethane or dimethylformamide.

- Temperature control to avoid decomposition.

- Purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Bulk handling of reagents.

- Use of automated reactors for precise control of reaction conditions.

- Efficient purification techniques like high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-beta-Hoglu(Otbu)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide.

Coupling Reactions: Formation of peptide bonds using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide at room temperature.

Coupling: DIC and HOBt in solvents like dimethylformamide or dichloromethane.

Major Products Formed

Deprotection: Beta-hydroxyglutamic acid tert-butyl ester.

Coupling: Peptides with beta-hydroxyglutamic acid residues.

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-beta-Hoglu(Otbu)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of beta-hydroxyglutamic acid residues into peptide chains, which can influence the structure and function of the resulting peptides.

Biology

In biological research, peptides containing beta-hydroxyglutamic acid are studied for their role in protein-protein interactions and enzyme-substrate recognition.

Medicine

Peptides synthesized using this compound are explored for therapeutic applications, including the development of peptide-based drugs and vaccines.

Industry

In the pharmaceutical industry, this compound is used in the production of peptide-based active pharmaceutical ingredients (APIs).

Mecanismo De Acción

The mechanism by which Fmoc-beta-Hoglu(Otbu)-OH exerts its effects is primarily through its role in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl function, allowing for selective deprotection and coupling reactions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-beta-Hoglu(OMe)-OH: Similar to Fmoc-beta-Hoglu(Otbu)-OH but with a methyl ester instead of a tert-butyl ester.

Fmoc-beta-Hoglu(OAll)-OH: Contains an allyl ester instead of a tert-butyl ester.

Uniqueness

This compound is unique due to its tert-butyl ester protection, which provides stability under various reaction conditions and allows for selective deprotection. This makes it particularly useful in solid-phase peptide synthesis.

Actividad Biológica

Fmoc-beta-Hoglu(Otbu)-OH, or N-Fmoc-L-beta-homoglutamic acid epsilon t-butyl ester, is a derivative of glutamic acid that has gained attention in the fields of peptide synthesis and biochemistry. This compound is characterized by its unique structural properties, which enhance its stability and functionality in various biological applications. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C25H29NO6

- Molecular Weight : 439.5 g/mol

- CAS Number : 203854-49-3

- Density : 1.214 g/cm³

- Boiling Point : 638.8 °C at 760 mmHg

- Melting Point : 115-120 °C

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in peptide synthesis and related research:

- Stabilization of Peptides : The t-butyl ester group enhances the stability of peptides against enzymatic degradation, making them more effective in biological systems . This property is particularly beneficial for developing therapeutic peptides that require prolonged activity in vivo.

- Influence on Anabolic Hormones : Amino acid derivatives, including this compound, have been shown to influence the secretion of anabolic hormones, which can enhance muscle growth and recovery during exercise . This property positions it as a potential ergogenic aid in sports nutrition.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of glutamic acid may exhibit neuroprotective properties, potentially benefiting conditions associated with oxidative stress .

Synthesis and Applications

The synthesis of this compound typically involves the protection of the amino group with an Fmoc (9-fluorenylmethyloxycarbonyl) group and the esterification of the carboxylic acid with t-butyl alcohol. This method allows for selective reactions during peptide synthesis, facilitating the incorporation of this amino acid into longer peptide chains.

Case Studies

- Peptide Synthesis :

- Ergogenic Effects :

Data Table: Comparison of Biological Activities

| Activity Type | This compound | Standard Glutamic Acid |

|---|---|---|

| Stability Against Proteases | High | Moderate |

| Influence on Anabolic Hormones | Yes | Limited |

| Neuroprotective Potential | Emerging Evidence | No |

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCDWOCHPTYDPV-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.